molecular formula C14H18N4O6 B12527346 tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 748158-87-4

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate

Cat. No.: B12527346
CAS No.: 748158-87-4
M. Wt: 338.32 g/mol
InChI Key: RWOVCRQPFGQOIZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a chemical compound that contains a tert-butyl ester group and a hydrazone linkage with a 2,4-dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of tert-butyl 3-oxobutanoate with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with molecular targets through the hydrazone linkage and the dinitrophenyl moiety. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The dinitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,2-bis(2,4-dinitrophenyl)ethanoate
  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific hydrazone linkage and the presence of both tert-butyl and dinitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

748158-87-4

Molecular Formula

C14H18N4O6

Molecular Weight

338.32 g/mol

IUPAC Name

tert-butyl 3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate

InChI

InChI=1S/C14H18N4O6/c1-9(7-13(19)24-14(2,3)4)15-16-11-6-5-10(17(20)21)8-12(11)18(22)23/h5-6,8,16H,7H2,1-4H3

InChI Key

RWOVCRQPFGQOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OC(C)(C)C

Origin of Product

United States

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